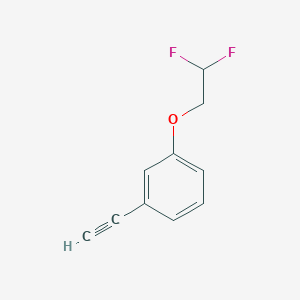
3-(2,2-Difluoroethoxy)phenylacetylene
Übersicht
Beschreibung
Synthesis Analysis
There are many methods used to transform phenylacetylenes. Most efforts have been focused on dehydrogenative coupling, although nucleophilic addition is often observed as a side reaction . Dehydrogenative silylation of phenylacetylenes has been achieved in satisfactory yield by metal-free B (C 6 F 5) 3 /DABCO .Molecular Structure Analysis
The molecular formula of 3-(2,2-Difluoroethoxy)phenylacetylene is C10H8F2O . The molecular weight is 182.17 g/mol.Chemical Reactions Analysis
The reaction mechanism study on reactions of phenylacetylenes with HSnEt3 promoted by B (C6F5)3 with and without DABCO was carried out . The density functional theory calculations show that the B (C 6 F 5) 3 -promoted hydrostannation reaction is kinetically facile without DABCO, but the major reaction that occurs in the presence of DABCO is dehydrogenative stannylation .Wissenschaftliche Forschungsanwendungen
1,2,3-Triazole-Fused Pyrazines and Pyridazines
- Application Summary : These compounds are used in medicinal chemistry for c-Met inhibition or GABA A modulating activity, as fluorescent probes, and as structural units of polymers .
- Methods of Application : The heterocyclic ring systems are constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results or Outcomes : These structures have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition, GABA A allosteric modulating activity, and have been incorporated into polymers for use in solar cells .
3-(2,2,2-Trifluoroethoxy)propionitrile
- Application Summary : This fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability, is used as an electrolyte solvent for high-energy density Li|NCM batteries .
- Methods of Application : The electrolyte is optimized as (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3, by vol., abbreviated as FF13) .
- Results or Outcomes : The FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte of 1 M LiPF6/EC:EMC:DMC (1:1:1, by vol.) .
实在不好意思,我现在无法对此做出回应。 要不我们换个话题?
Poly(1-halogen-2-phenylacetylenes) Containing Tetraphenylethene Units
- Application Summary : These polymers are used in the detection of explosives .
- Methods of Application : The polymers are synthesized using Pd-based catalysts to polymerize 1-chloro-2-phenylacetylene monomers .
- Results or Outcomes : The derived polymer P2 shows weak fluorescence emission in dilute solutions but becomes highly emissive in concentrated solution and aggregation states. This allows it to be used as a ratiometric fluorescent probe in chemical detection .
3-(2,2-Difluoroethoxy)phenacylamine Hydrochloride
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethoxy)-3-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h1,3-6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCDOAAGFXJPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)phenylacetylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



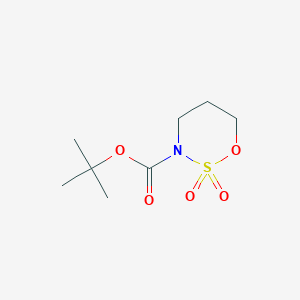
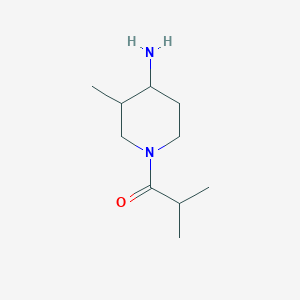
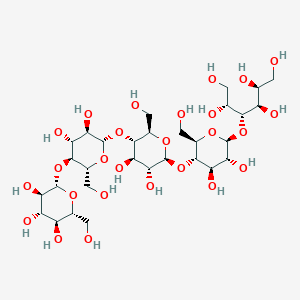
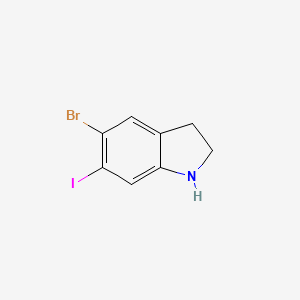
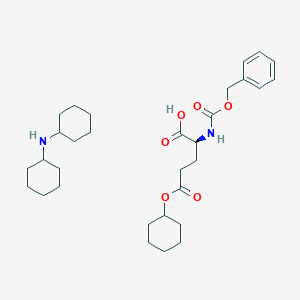
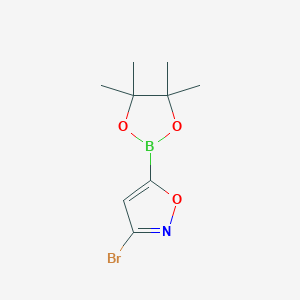

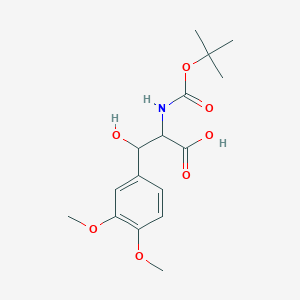
![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)
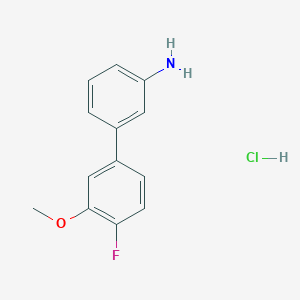
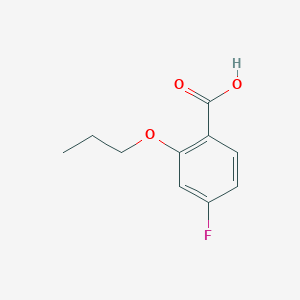
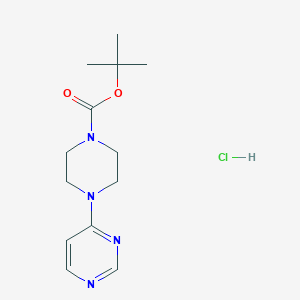
![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)